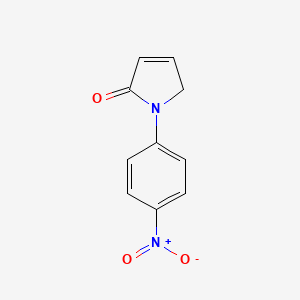

1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXDJONTGXWGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives is typically achieved via multi-component reactions (MCRs) . A representative protocol involves:

-

Reactants : 4-Nitroaniline, substituted benzaldehydes, and sodium diethyl oxalacetate.

-

Catalyst : Citric acid in absolute ethanol under an argon atmosphere .

-

Work-up : Extraction with CH₂Cl₂ and 5% HCl, followed by recrystallization in ethanol/CH₂Cl₂ .

Key Data :

| Entry | R₁ | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | H | 4a | 38 | 180–182 |

| 2 | CH₃ | 4b | 31 | 179–181 |

| 3 | NO₂ | 4c | 48 | 200–202 |

The lower yield of 4a (38%) compared to non-nitro analogs (e.g., 86% for 1,5-diphenyl derivatives) highlights the electron-withdrawing effect of the nitro group, which reduces nucleophilicity during imine formation .

Mechanistic Insights

The reaction proceeds via imine intermediate formation (Figure 4 in ):

-

Imine Synthesis : Condensation of 4-nitroaniline and benzaldehyde forms an imine. The nitro group decreases reaction rates due to reduced amine nucleophilicity .

-

Cyclization : Sodium diethyl oxalacetate facilitates cyclization, forming the pyrroline-2-one core.

Substituent Effects :

-

Electron-donating groups (e.g., CH₃) on benzaldehyde increase electrophilicity at the carbonyl carbon, enhancing reactivity .

-

Nitro groups slow imine formation but improve product stability via resonance and hydrogen bonding (e.g., –OH peak at δ 11.85 ppm in ¹H NMR) .

Physicochemical Characterization

Spectroscopic Data for 1-(4-Nitrophenyl)-5-phenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (4a) :

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

Thermal Stability :

-

Melting points range from 180–202°C, indicating high crystallinity due to hydrogen bonding and aromatic stacking .

Comparative Reactivity

The nitro group enables unique reactivity:

-

Electrophilic Substitution : Para-nitro directs further substitutions to meta positions.

-

Hydrogen Bonding : The –OH group forms intramolecular hydrogen bonds (δ 11.85 ppm), stabilizing the enol tautomer .

-

Oxidative Stability : Resistance to oxidation under ambient conditions, attributed to electron-deficient aromatic rings .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-component reactions, which allow for the efficient formation of this compound. Various studies have documented the yields and structural characteristics of this compound through techniques such as NMR spectroscopy and mass spectrometry. For instance, the synthesis route often includes the reaction of 4-nitroaniline with suitable aldehydes under acidic conditions, leading to the formation of imines that subsequently cyclize to form the pyrrolone structure .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound derivatives against resistant bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their viability as new antibacterial agents . The presence of the nitro group is believed to enhance the compound's activity by increasing its electrophilicity.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Compounds in this class have shown promise in scavenging free radicals and reducing oxidative stress, which is pivotal in preventing various diseases linked to oxidative damage . The structure-activity relationship indicates that substitutions on the aromatic ring can significantly influence antioxidant efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, derivatives of this compound have been studied for their anti-inflammatory properties. Computational studies suggest that these compounds could modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Material Science Applications

This compound has also garnered attention in material science due to its nonlinear optical (NLO) properties. The presence of electron-withdrawing groups like nitro enhances these properties, making such compounds suitable for applications in photonic devices and sensors . The ability to tailor the electronic properties through structural modifications opens avenues for developing advanced materials with specific functionalities.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Nguyen et al. (2023) | Reported synthesis with varied yields based on substituents | Antimicrobial development |

| RSC Advances (2022) | Evaluated antioxidant activity using DPPH assay | Potential therapeutic agent |

| Arkivoc (2023) | Investigated anti-inflammatory effects through docking studies | Anti-inflammatory drug development |

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The 4-nitrophenyl group enhances electrophilicity at the pyrrolone core compared to analogs with electron-donating groups (e.g., methoxy in ). This likely increases reactivity in nucleophilic addition or cycloaddition reactions .

- Sulfonyl-substituted analogs (e.g., 2o, 4b) exhibit downfield shifts in ¹H NMR (δ 8.0–8.1 ppm for aromatic protons) due to the strong EWG effect .

Hydroxy and Halogen Substituents:

- Hydroxy groups (e.g., 15m) reduce melting points compared to nitro derivatives, likely due to hydrogen bonding interactions .

- Chloro substituents (e.g., 30) show upfield shifts in ¹³C NMR (δ 142–146 ppm for aromatic carbons) compared to nitro groups (δ 159–168 ppm) .

Structural and Spectral Comparisons

NMR Trends:

Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms molecular weights with <1 ppm error, as in 2o ([M+Na]⁺ calc. 444.1604, found 444.1600) .

Biological Activity

1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound belonging to the pyrrole family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of selected derivatives against MRSA and other resistant strains:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | MRSA |

| Compound 38 | 8 | MRSA |

| Compound 38 | 4 | MRSE |

| Linezolid-resistant MRSA | 8-16 | MRSA |

These results indicate that the compound and its derivatives exhibit significant antibacterial activity, particularly against resistant strains, making them promising candidates for further development in antibiotic therapies .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been extensively studied. Research indicates that certain derivatives of this compound can induce apoptosis in cancer cells.

The mechanism through which these compounds exert their anticancer effects involves the activation of apoptotic pathways. For example, in vitro studies demonstrated that exposure to certain concentrations led to significant apoptosis in breast cancer cells:

- Compound A : Induced apoptosis in over 60% of treated cells.

- Compound B : Showed partial antagonism of estrogen receptor-mediated transcription.

Case Study: Antitumoral Effects

A study evaluated the effects of a highly functionalized derivative on ER-positive breast cancer cells. It was found to inhibit estrogen-mediated transcription and block cell cycle progression effectively. The findings are summarized below:

| Compound | Effect on Cell Cycle | Apoptosis Induction (%) |

|---|---|---|

| Compound A | Blocked G0/G1 phase | 65 |

| Compound B | Increased sub-G1 population | 70 |

This evidence supports the potential application of these compounds in developing targeted cancer therapies .

Antioxidant Activity

In addition to their antibacterial and anticancer properties, derivatives of this compound have shown promising antioxidant activity.

Evaluation of Antioxidant Properties

Studies have employed various assays to evaluate the antioxidant capacity of these compounds. The following table presents findings from radical scavenging activity tests:

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| Compound A | 15.3 | DPPH Scavenging |

| Compound B | 12.7 | ABTS Scavenging |

These results indicate that these compounds can effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, and how can reaction parameters (e.g., base, solvent) be optimized?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of appropriate precursors. For example, describes analogous pyrrol-2-ones synthesized using sodium ethoxide in ethanol, achieving yields up to 63%. Key parameters include:

- Base selection : Strong bases (e.g., NaOEt) promote cyclization by deprotonating intermediates.

- Solvent polarity : Polar solvents (e.g., ethanol) stabilize transition states.

- Purification : Column chromatography (silica gel, EA/hexane eluent) or recrystallization from ethanol/benzene ensures purity .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.1 ppm for nitrophenyl) and lactam carbonyl signals (δ ~165–170 ppm). reports detailed NMR assignments for related compounds.

- FTIR : Confirm lactam C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <1 ppm .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

- Methodological Answer : Use software suites like SHELXL ( ) for refinement and SHELXT ( ) for automated space-group determination. Steps include:

- Data collection : Ensure high-resolution (<0.8 Å) single-crystal X-ray diffraction.

- Anisotropic refinement : Model thermal displacement parameters for non-H atoms.

- Validation : Cross-check with WinGX/ORTEP ( ) for geometry analysis and hydrogen-bonding networks .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. highlights in-silico screening of similar pyrrol-2-ones for biological targets.

- Molecular docking : Simulate interactions with biological receptors (e.g., CCR4 antagonists in ) using software like AutoDock.

- Solvent effects : Include PCM models to account for solvent polarity in reactivity predictions .

Q. How do substituents (e.g., nitro groups) influence the biological activity of pyrrol-2-one derivatives?

- Methodological Answer : The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes. For example:

- CCR4 antagonism : shows nitro-substituted pyrrol-2-ones amplify immune responses by stabilizing π-π interactions with aromatic residues.

- SAR studies : Compare IC₅₀ values of nitro vs. methoxy analogs to quantify electronic effects .

Q. How can researchers address contradictions in reported synthetic yields for pyrrol-2-one derivatives?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to identify side products (e.g., over-oxidation).

- Kinetic studies : Vary reaction time/temperature to optimize intermediates (e.g., achieved 46% yield with controlled cyclization).

- Scale-up adjustments : Larger scales may require inert atmospheres to suppress decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.